molecular formula C17H22Cl2N2S B13745473 1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride CAS No. 38915-03-6

1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride

Cat. No.: B13745473
CAS No.: 38915-03-6
M. Wt: 357.3 g/mol
InChI Key: NJHNIQIOYCYHTH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a derivative of acridine, a class of compounds known for their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride typically involves multi-step reactions. One common method includes the reaction of acridine derivatives with 2-chloroethylthio compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases . The compound may also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    9-Amino-1,2,3,4-tetrahydroacridine hydrochloride: Known for its use as a cholinesterase inhibitor.

    Tacrine hydrochloride: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    2-Decyl-9-acridinamine hydrochloride: Studied for its potential biological activity.

Uniqueness

1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride is unique due to its specific chemical structure, which allows it to interact with both cholinesterase and DNA. This dual activity makes it a promising candidate for further research in both neurodegenerative diseases and cancer .

Properties

CAS No.

38915-03-6

Molecular Formula

C17H22Cl2N2S

Molecular Weight

357.3 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)ethyl-(1,2,3,4-tetrahydroacridin-9-yl)azanium;chloride

InChI

InChI=1S/C17H21ClN2S.ClH/c18-9-11-21-12-10-19-17-13-5-1-3-7-15(13)20-16-8-4-2-6-14(16)17;/h1,3,5,7H,2,4,6,8-12H2,(H,19,20);1H

InChI Key

NJHNIQIOYCYHTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)[NH2+]CCSCCCl.[Cl-]

Origin of Product

United States

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